1-Benzyl-3-chloropiperidine
Overview
Description
1-Benzyl-3-chloropiperidine is an organic compound with the molecular formula C12H16ClN It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom attached to the third carbon atom of the piperidine ring
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-3-chloropiperidine is the guanine base in DNA . This compound belongs to the class of nitrogen mustard-based compounds, which are known for their alkylating properties .
Mode of Action
This compound interacts with its target through a unique alkylation mechanism. The compound forms a highly electrophilic bicyclic aziridinium ion by intramolecular displacement of a chloride . This ion is readily attacked by nucleophiles such as the guanine base in DNA .
Biochemical Pathways
The alkylation mechanism of this compound affects the DNA structure, leading to the formation of covalent adducts . These adducts can lead to depurination and strand cleavage, potentially followed by apoptosis of the cell .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of covalent adducts with DNA, leading to depurination and strand cleavage . These changes can potentially trigger apoptosis, leading to the death of the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . It is also important to store the compound in suitable and closed containers for disposal .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-chloropiperidine plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where it forms covalent bonds with nucleophilic sites, leading to DNA alkylation. This interaction is facilitated by the formation of a highly reactive aziridinium ion intermediate, which readily reacts with nucleophiles such as the guanine base in DNA . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties can lead to DNA damage, which may result in cell cycle arrest, apoptosis, or mutagenesis. In cancer cells, this compound can induce apoptosis by causing DNA strand breaks and activating p53-dependent pathways . Furthermore, it can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to a highly electrophilic aziridinium ion. This intermediate is formed through the intramolecular displacement of a chloride ion. The aziridinium ion then reacts with nucleophiles, such as DNA bases, leading to the formation of covalent adducts . This alkylation process can result in DNA strand breaks and subsequent cellular responses, including apoptosis. Additionally, this compound can inhibit or activate specific enzymes by covalently modifying their active sites, thereby altering their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its alkylating activity . The initial effects on DNA and cellular processes can persist, resulting in long-term changes in gene expression and cellular metabolism. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained DNA damage and altered cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage and cellular stress responses. At higher doses, this compound can cause significant DNA damage, leading to cell death and tissue toxicity . Animal studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. High doses of this compound can result in adverse effects such as organ damage, inflammation, and systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic reactions can influence the compound’s alkylating activity and its overall impact on cellular function. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its alkylating effects on DNA. The distribution of the compound within tissues can also influence its overall toxicity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it interacts with DNA and nuclear proteins. The localization of the compound can affect its ability to induce DNA damage and modulate cellular processes. Additionally, the presence of specific transporters and binding proteins can influence the subcellular distribution of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloropiperidine can be synthesized through several methods. One common approach involves the alkylation of 3-chloropiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves a one-pot, two-step preparation method. This method includes the initial formation of an intermediate, followed by its conversion to the final product. The process is carried out in an open-air system with the use of catalysts such as copper(II) chloride dihydrate (CuCl2*2H2O) and solvents like THF .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-chloropiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include primary amines and other reduced forms.
Scientific Research Applications
1-Benzyl-3-chloropiperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
1-Benzyl-4-chloropiperidine: Similar structure but with the chlorine atom on the fourth carbon.
1-Benzyl-3-fluoropiperidine: Similar structure but with a fluorine atom instead of chlorine.
1-Benzyl-3-bromopiperidine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Benzyl-3-chloropiperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the third position of the piperidine ring influences its nucleophilicity and electrophilicity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-benzyl-3-chloropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZPTZSOOQVBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483629 | |
Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54436-59-8 | |
Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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